4-Bromo-1-sec-butyl-1H-pyrazol-3-amine

Catalog No.
S13666291
CAS No.
1006470-53-6
M.F
C7H12BrN3
M. Wt
218.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-sec-butyl-1H-pyrazol-3-amine

CAS Number

1006470-53-6

Product Name

4-Bromo-1-sec-butyl-1H-pyrazol-3-amine

IUPAC Name

4-bromo-1-butan-2-ylpyrazol-3-amine

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

InChI

InChI=1S/C7H12BrN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

HNFQAJPOGZLIQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)N)Br

4-Bromo-1-sec-butyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of a bromine atom at the 4-position and a sec-butyl group at the 1-position of the pyrazole ring. This compound has gained attention due to its diverse applications in organic synthesis and medicinal chemistry. Pyrazoles are known for their ability to act as building blocks in the synthesis of more complex molecules, and 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine is no exception, offering potential for various chemical transformations and biological activities.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The compound can undergo redox reactions, which can modify its oxidation state and lead to different derivatives.
  • Cyclization Reactions: It can form more complex heterocyclic structures through cyclization processes.

Common reagents used in these reactions include sodium hydride or potassium carbonate for substitution, and oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions.

Research indicates that 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine exhibits potential biological activities, particularly as an enzyme inhibitor. Its mechanism of action typically involves binding to specific molecular targets, which may include metabolic enzymes or signaling pathways critical for cell proliferation. This interaction can lead to various physiological effects, making it a candidate for further investigation in drug development.

The synthesis of 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine generally involves several steps:

  • Formation of 4-Bromopyrazole: Starting with pyrazole derivatives, bromination is performed to introduce the bromine atom.
  • Alkylation: The brominated pyrazole is then reacted with sec-butyl bromide under basic conditions, typically using a base such as potassium carbonate in an organic solvent like dimethylformamide.
  • Purification: The resulting compound is purified using techniques such as distillation or chromatography to isolate the desired product.

Industrial production may employ batch reactions optimized for yield and purity.

4-Bromo-1-sec-butyl-1H-pyrazol-3-amine has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity.

Interaction studies focus on how 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine binds to biological targets such as enzymes or receptors. Preliminary studies suggest that modifications in its structure can significantly influence its binding affinity and biological activity. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-1H-pyrazoleLacks the sec-butyl groupSimpler structure; less versatile in synthesis
1-sec-butyl-1H-pyrazoleLacks the bromine atomDifferent reactivity; may have distinct biological activity
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazoleSimilar structure but different substituentsPotentially different pharmacokinetic profiles

Uniqueness

The uniqueness of 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it particularly valuable for targeted research and industrial applications compared to its analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.02146 g/mol

Monoisotopic Mass

217.02146 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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